D-Mannose 6-phosphate barium salt

Description

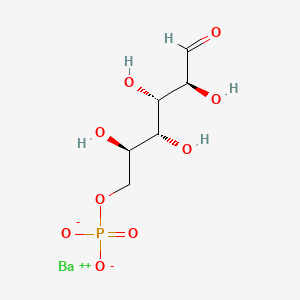

Molecular Structure and Formula (C6H11BaO9P·xH2O)

D-mannose 6-phosphate barium salt possesses the molecular formula C6H11BaO9P·xH2O, where x represents variable water molecules of hydration. The anhydrous molecular weight is established at 395.45 g/mol, though various hydrated forms exist with different molecular weights depending on the degree of hydration. The compound exists as a barium(2+) salt of D-mannose 6-phosphate, where the barium cation coordinates with the negatively charged phosphate group.

The structural framework consists of a D-mannopyranose ring system with a phosphate group attached at the 6-position carbon. The IUPAC systematic name is barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate, reflecting the stereochemical configuration of the mannose moiety. The compound maintains the characteristic (2R,3S,4S,5S) stereochemistry of D-mannose with four hydroxyl groups positioned equatorially around the pyranose ring.

The canonical SMILES representation C([C@@H]1C@HO)OP(=O)([O-])[O-].[Ba+2] illustrates the ionic nature of the compound, showing the divalent barium cation balancing two negative charges on the phosphate group. This ionic structure significantly influences the compound's physicochemical properties, including its crystallization behavior and solubility characteristics.

Crystallographic Properties and Structural Characterization

The crystallographic properties of this compound reveal important structural features that govern its solid-state behavior. While comprehensive crystallographic data for the barium salt itself is limited in the available literature, related mannose 6-phosphate isomerase structures provide insights into the coordination environment of the phosphate group. Crystallographic studies of mannose 6-phosphate isomerase from Salmonella typhimurium demonstrate that the enzyme crystallizes in space group P2(1)2(1)2(1) with unit-cell parameters a = 36.03, b = 92.2, c = 111.01 Å when bound to substrate analogs.

The barium salt form exhibits enhanced crystalline stability compared to alkali metal salts, likely due to the stronger electrostatic interactions between the divalent barium cation and the phosphate anion. The ionic radius of barium (1.49 Å) and its coordination preferences influence the packing arrangement in the crystal lattice. X-ray diffraction analysis would be expected to show characteristic reflections corresponding to the ordered arrangement of barium cations and mannose 6-phosphate anions within the crystal structure.

The compound's ability to form well-defined crystals is evidenced by its commercial availability as a crystalline powder with defined purity specifications. The crystalline nature contributes to the compound's stability during storage and handling, with crystal formation being influenced by factors such as hydration state, temperature, and solvent conditions during precipitation.

Hydration States and Stability

This compound exhibits variable hydration states, commonly existing as monohydrate, dihydrate, or higher hydrates depending on environmental conditions. The dihydrate form (C6H11BaO9P·2H2O) with a molecular weight of 431.50 g/mol represents one of the most stable and commonly encountered hydration states. Water molecules in these hydrated forms participate in hydrogen bonding networks that stabilize the crystal structure and influence the compound's physical properties.

The hydration behavior significantly affects the compound's stability profile. Anhydrous forms may be less stable under ambient conditions due to the hygroscopic nature of the barium salt. The water molecules serve multiple functions: they participate in hydrogen bonding with hydroxyl groups on the mannose ring, coordinate with the barium cation, and contribute to the overall crystal lattice stability through intermolecular interactions.

Stability studies indicate that the compound should be stored at temperatures between 2-8°C under refrigerated conditions to maintain its integrity. The compound demonstrates enhanced stability compared to the free acid form of mannose 6-phosphate, with the barium salt providing protection against hydrolysis and decomposition. Long-term storage at -20°C is recommended for extended stability, particularly for research-grade materials with high purity requirements.

The hygroscopic nature of the compound means that hydration states can change depending on relative humidity conditions. This variability in hydration necessitates careful characterization of each batch to determine the exact water content, which directly impacts molecular weight calculations and concentration preparations for research applications.

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic profile of this compound provides detailed structural information and serves as a tool for compound identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to both the carbohydrate backbone and the phosphate moiety. 1H nuclear magnetic resonance spectra show the typical pattern of a mannopyranose ring system with signals for the anomeric proton, ring protons, and the characteristic CH2OP signal for the 6-position methylene group attached to phosphate.

31P nuclear magnetic resonance spectroscopy provides specific information about the phosphate group environment. The 31P signal appears as a characteristic peak that shifts depending on pH and coordination state. In the barium salt form, the 31P chemical shift reflects the ionic nature of the phosphate group and its interaction with the barium cation. This technique serves as a valuable tool for monitoring the integrity of the phosphate ester bond and detecting any hydrolysis products.

Mass spectrometry analysis reveals distinctive fragmentation patterns characteristic of phosphorylated carbohydrates. Key fragments include loss of the phosphate group (loss of 80 mass units), sequential loss of water molecules from hydroxyl groups, and characteristic carbohydrate fragmentation patterns. The molecular ion peak confirms the expected molecular weight, while fragmentation patterns provide structural confirmation.

| Spectroscopic Method | Key Characteristics | Chemical Shift/Mass |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Anomeric proton | δ 5.0-5.5 ppm |

| 1H Nuclear Magnetic Resonance | CH2OP group | δ 4.0-4.5 ppm |

| 31P Nuclear Magnetic Resonance | Phosphate group | δ 3-5 ppm |

| Mass Spectrometry | Molecular ion [M-H]- | m/z 259 |

| Mass Spectrometry | Phosphate loss | m/z 179 |

Infrared spectroscopy provides information about functional groups, with characteristic absorption bands for hydroxyl groups (3200-3600 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and phosphate groups (1000-1200 cm⁻¹). The presence of water molecules in hydrated forms contributes additional O-H stretching bands in the infrared spectrum.

Solubility Profiles and Solution Behavior

The solubility characteristics of this compound differ significantly from those of alkali metal salts of the same compound. The barium salt exhibits limited solubility in water, with the compound being described as "slightly soluble" in aqueous media. This reduced solubility compared to sodium or potassium salts results from the stronger electrostatic interactions between the divalent barium cation and the phosphate anion.

Solubility data indicates that the compound dissolves more readily in acidic solutions, where protonation of the phosphate group reduces the electrostatic attraction to the barium cation. The compound can be dissolved in dilute hydrochloric acid and subsequently precipitated by neutralization, a property that is utilized in purification procedures. This pH-dependent solubility behavior makes the compound suitable for controlled release applications and pH-sensitive formulations.

The solution behavior is characterized by the formation of ionic species in aqueous media, with the barium cation and mannose 6-phosphate anion existing as separate entities at physiological pH. The ionic strength of solutions affects the solubility equilibrium, with higher ionic strength solutions generally showing increased solubility due to ion-pairing effects and activity coefficient changes.

| Solvent System | Solubility | Temperature | pH Dependence |

|---|---|---|---|

| Pure Water | Slightly soluble | 20°C | Increased at low pH |

| Dilute Hydrochloric Acid | Soluble | 20°C | High solubility |

| Ethanol/Water (90%) | Limited solubility | 20°C | pH independent |

| Phosphate Buffer (pH 7.4) | Moderately soluble | 37°C | Buffer dependent |

Stock solution preparation guidelines typically recommend concentrations of 10 mM or lower to ensure complete dissolution, with heating to 37°C and sonication often employed to enhance solubility. The stability of solutions depends on pH, temperature, and storage time, with refrigerated storage recommended for prepared solutions.

Comparative Analysis with Related Phosphorylated Carbohydrates

This compound shares structural similarities with other phosphorylated hexoses while maintaining distinct physicochemical properties. Comparison with glucose 6-phosphate barium salt reveals similar molecular weights (395.45 g/mol for mannose vs. approximately 399.48 g/mol for glucose), but different stereochemical configurations that influence their biological activities and physical properties. The axial hydroxyl group at the 2-position in mannose (versus equatorial in glucose) creates different hydrogen bonding patterns and crystal packing arrangements.

The solubility profile differs significantly from the corresponding sodium salt forms. While sodium D-mannose 6-phosphate exhibits high water solubility (5% at 20°C for glucose 6-phosphate sodium salt), the barium salts of both compounds show markedly reduced solubility. This difference makes barium salts more suitable for applications requiring controlled dissolution or reduced hygroscopicity.

Spectroscopic comparison reveals that the 31P nuclear magnetic resonance chemical shifts are similar among phosphorylated hexoses when in the same salt form, indicating that the phosphate environment is primarily influenced by the ionic state rather than the specific carbohydrate backbone. However, 1H nuclear magnetic resonance spectra show distinct differences in the carbohydrate region that allow for differentiation between mannose and glucose derivatives.

| Compound | Molecular Weight | Water Solubility | 31P Chemical Shift |

|---|---|---|---|

| This compound | 395.45 g/mol | Slightly soluble | δ 3-5 ppm |

| D-Glucose 6-phosphate barium salt | 399.48 g/mol | Slightly soluble | δ 3-5 ppm |

| D-Mannose 6-phosphate sodium salt | 304.1 g/mol | Highly soluble | δ 4-6 ppm |

| D-Fructose 6-phosphate barium salt | 395.45 g/mol | Slightly soluble | δ 3-5 ppm |

The stability profiles of different phosphorylated carbohydrate barium salts show similar patterns, with all demonstrating enhanced stability compared to their free acid forms. The barium salts generally require similar storage conditions (2-8°C, desiccated) and show comparable resistance to hydrolysis under neutral pH conditions. This consistency in stability behavior makes barium salts a preferred choice for long-term storage of phosphorylated carbohydrate standards and research materials.

Crystallographic properties among phosphorylated hexose barium salts show similarities in space group preferences and unit cell parameters, reflecting the common influence of barium coordination geometry on crystal packing. However, subtle differences in cell dimensions and packing efficiency arise from the different stereochemical arrangements of hydroxyl groups on the sugar rings.

Properties

IUPAC Name |

barium(2+);[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-MVNLRXSJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036563 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-94-8 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose 6-phosphate barium salt typically involves the phosphorylation of D-mannose. One common method is the reaction of D-mannose with phosphoric acid in the presence of a barium salt. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the phosphate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

D-Mannose 6-phosphate barium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it back to D-mannose.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include D-mannose, mannose-1-phosphate, and various substituted mannose derivatives. These products are often used in further biochemical applications .

Scientific Research Applications

Chemical Properties and Structure

D-Mannose 6-phosphate is a phosphorylated sugar derived from mannose, with the molecular formula and a CAS number of 2646-71-1. The barium salt form enhances its stability and solubility in various solvents, making it suitable for laboratory use.

Biochemical Applications

-

Metabolic Studies :

- D-Mannose 6-phosphate plays a crucial role in carbohydrate metabolism. It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is essential in glycolysis and gluconeogenesis pathways .

- It has been observed that mannose can inhibit glucose-6-phosphate utilization in hepatic microsomes, indicating its potential regulatory role in glucose metabolism .

-

Drug Development :

- The compound is utilized in the formulation of drugs targeting metabolic disorders. Its ability to influence glucose metabolism makes it a candidate for therapies aimed at diabetes management.

- Studies have shown that D-mannose derivatives can enhance the efficacy of certain drugs by modulating their pharmacokinetics .

- Diagnostic Tools :

Case Study 1: Metabolic Regulation

A study conducted on Mycoplasma gallisepticum demonstrated the role of D-mannose 6-phosphate in regulating metabolic pathways under stress conditions. The findings indicated that the presence of this compound altered the metabolic flux, enhancing survival rates under unfavorable conditions .

Case Study 2: Drug Interaction Studies

Research involving the interaction of D-mannose 6-phosphate with various pharmaceuticals showed that it could modulate drug absorption rates when co-administered with certain medications. This study highlighted its potential as an adjuvant in therapeutic regimens for improved patient outcomes .

Mechanism of Action

The mechanism of action of D-Mannose 6-phosphate barium salt involves its role as a key intermediate in glycoprotein synthesis. It is converted to mannose-1-phosphate by the enzyme phosphomannomutase. This conversion is crucial for the proper targeting and recognition of lysosomal enzymes. The molecular targets include mannose-6-phosphate receptors, which are essential for the transport of enzymes to lysosomes .

Comparison with Similar Compounds

Similar Compounds

- D-Mannose 6-phosphate sodium salt

- D-Mannose 6-phosphate disodium salt hydrate

- D- (+)-Mannose

- α-D (+)Mannose 1-phosphate sodium salt hydrate

- D- (+)-Galactose

Uniqueness

D-Mannose 6-phosphate barium salt is unique due to its specific barium salt form, which provides distinct properties in terms of solubility and reactivity compared to its sodium or disodium counterparts. This uniqueness makes it particularly useful in certain biochemical and industrial applications where these properties are advantageous .

Biological Activity

D-Mannose 6-phosphate barium salt (D-M6P) is a phosphorylated sugar that plays significant roles in cellular metabolism and signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of D-Mannose 6-Phosphate

D-Mannose 6-phosphate is a derivative of mannose, an essential monosaccharide involved in glycoprotein and glycolipid synthesis. The barium salt form enhances its stability and bioavailability, making it suitable for various biological applications.

- Cellular Uptake and Signaling : D-M6P is known to interact with mannose-6-phosphate receptors (M6PR), facilitating the internalization of lysosomal enzymes. This mechanism is crucial for enzyme replacement therapies in lysosomal storage disorders, such as Fabry disease .

- Regulation of Glycoconjugate Synthesis : D-M6P acts as a signaling molecule that regulates the synthesis of glycoconjugates. It is involved in the cleavage of lipid-linked oligosaccharides (LLOs) during endoplasmic reticulum stress, highlighting its dual role as a metabolite and signaling entity .

- Therapeutic Applications : Recent studies have indicated that D-M6P can enhance the efficacy of therapeutic antibodies by promoting their internalization in target cells. For instance, engineered antibodies conjugated with mannose 6-phosphate derivatives showed improved inhibition of inflammatory cytokines compared to their unconjugated forms .

Table 1: Biological Activities of this compound

Case Study: Enzyme Replacement Therapy in Fabry Disease

In a clinical study focusing on Fabry disease, patients exhibited significantly reduced levels of M6PR expression in cardiomyocytes, which correlated with disease severity. The administration of D-M6P was proposed as a strategy to enhance enzyme uptake via M6PR, potentially improving therapeutic outcomes .

Potential Therapeutic Applications

- Lysosomal Storage Disorders : Given its role in enhancing enzyme uptake through M6PR, D-M6P holds promise for treating conditions like Fabry disease and Pompe disease by improving the delivery of therapeutic enzymes.

- Cancer Therapy : The ability to enhance the efficacy of therapeutic antibodies suggests that D-M6P could be utilized in cancer treatments where targeted delivery of drugs is critical.

- Inflammatory Diseases : The modulation of cytokine activity through M6P-conjugated antibodies indicates potential applications in autoimmune and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing D-mannose 6-phosphate barium salt, and how does precipitation with barium ions influence purity?

- Methodological Answer: The synthesis involves phosphorylation of mannose followed by barium salt precipitation. For example, a protocol from describes dissolving intermediates in ethanol, catalytic hydrogenation, and subsequent precipitation using ethyl acetate. Barium ions are used to form insoluble salts, facilitating isolation. However, residual barium sulfate or organic impurities may require additional purification steps, such as filtration or recrystallization. Purity can be assessed via HPLC (≥90% as per ) or enzymatic assays ( ). Contradictions in yield or purity often arise from variations in precipitation conditions (e.g., pH, solvent ratios) .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer: Techniques include nuclear magnetic resonance (NMR) for confirming phosphate group positioning (C6 hydroxyl phosphorylation) and X-ray crystallography for barium coordination geometry. provides the molecular formula (C₆H₁₁BaO₉P) and optical rotation data ([α]D values), which can cross-validate structural fidelity. FTIR can also detect phosphate ester bonds (~1250 cm⁻¹). Discrepancies in reported optical activity (e.g., vs. 9) may stem from hydration state differences .

Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated?

- Methodological Answer: The barium salt has limited water solubility compared to sodium salts ( ). Researchers often dissolve it in dilute HCl (1M HCl, 100 mg/mL; ) or use ion-exchange resins to replace barium with sodium for compatibility with biological assays. Precipitation in neutral buffers requires monitoring via turbidity assays ( ). Sodium salt derivatives (CAS 70442-25-0) are preferred for cell-based studies due to higher solubility .

Advanced Research Questions

Q. How does this compound interact with the mannose 6-phosphate/insulin-like growth factor II (M6P/IGF2R) receptor in lysosomal enzyme trafficking studies?

- Methodological Answer: M6P/IGF2R binds mannose 6-phosphate residues on lysosomal hydrolases, directing them to lysosomes ( ). Competitive binding assays using radiolabeled this compound can quantify receptor affinity (IC₅₀). However, barium ions may interfere with receptor-ligand interactions; sodium salts (e.g., sc-221501, ) are recommended for in vitro studies. Structural analogs (e.g., glucose 6-phosphate) serve as negative controls to validate specificity .

Q. What experimental considerations are critical when using this compound in enzyme kinetic studies (e.g., phosphomannomutase)?

- Methodological Answer: Phosphomannomutase catalyzes the interconversion of mannose 1-phosphate and mannose 6-phosphate ( ). Pre-treatment with chelators (e.g., EDTA) removes barium ions, which can inhibit enzyme activity. Substrate purity must exceed 98% (HPLC; ) to avoid interference from contaminants like glucose 6-phosphate. Kinetic parameters (Km, Vmax) should be compared across salt forms (barium vs. sodium) to account for ion effects on enzyme conformation .

Q. How can researchers resolve contradictions in reported bioactivity data for D-mannose 6-phosphate derivatives in metabolic studies?

- Methodological Answer: Discrepancies often arise from differences in salt forms, hydration states, or residual counterions. For example, sodium salts ( ) may enhance insulin sensitivity in cell models, while barium salts are unsuitable due to toxicity. Standardizing protocols for salt conversion (e.g., ion-exchange chromatography) and validating purity via LC-MS can improve reproducibility. Cross-referencing with metabolic databases (e.g., KEGG C00275, ) ensures alignment with known pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.